

Technical Support Center: Troubleshooting Unexpected Terbacil Injury in Field Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbacil*

Cat. No.: *B128106*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on diagnosing and managing unexpected crop injury from the herbicide **terbacil** in field trial settings.

Frequently Asked Questions (FAQs)

Q1: What is **terbacil** and how does it work?

A1: **Terbacil** is a selective, soil-applied and partially foliar-absorbed herbicide used for the control of a broad spectrum of annual and perennial weeds in various crops.[\[1\]](#)[\[2\]](#) Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[\[1\]](#)[\[2\]](#) **Terbacil** is absorbed by the roots and translocated through the xylem to the leaves, where it disrupts the electron transport chain, preventing the plant from converting light energy into chemical energy. [\[1\]](#) This leads to a gradual starvation of the weed and its eventual death.

Q2: What are the typical symptoms of **terbacil** injury in susceptible crops?

A2: Symptoms of **terbacil** injury typically appear within a few days to a couple of weeks after application.[\[3\]](#) Common symptoms include:

- Chlorosis: Yellowing of the leaves, often starting at the leaf margins and progressing between the veins (interveinal chlorosis).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Necrosis: The chlorotic areas may turn brown and die.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Stunting: Overall plant growth is reduced.[4][7]
- Leaf distortion: In some species, leaves may appear crinkled or cupped.[5] In severe cases, complete plant death can occur.[3][5] Symptoms will generally appear on the older, lower leaves first as the herbicide is transported upward with the flow of water in the plant.[6]

Q3: What factors can lead to unexpected crop injury from **terbacil**?

A3: Several factors can contribute to unintentional crop injury from **terbacil**:

- Soil Type and Organic Matter: **Terbacil** is more active in coarse-textured soils (sands, loamy sands) and soils with low organic matter.[3][8] These soils have fewer binding sites for the herbicide, leaving more of it available for plant uptake.[8]
- Application Rate: Exceeding the recommended application rate, even in small areas due to spray overlap, can lead to phytotoxicity.[3][9]
- Environmental Conditions: High rainfall after application can move the herbicide into the root zone of the crop, increasing uptake and the risk of injury.[9][10] Conversely, very dry conditions can prolong the persistence of **terbacil** in the soil, potentially leading to carryover injury in subsequent crops.[10]
- Crop Sensitivity: Different crop species and even different cultivars of the same species can have varying levels of tolerance to **terbacil**.[9]
- Soil pH: Soil pH can influence the availability and degradation rate of **terbacil**.[11]

Q4: How can I diagnose if the crop injury I'm seeing is caused by **terbacil**?

A4: A systematic approach is crucial for accurate diagnosis.[12]

- Observe the pattern of injury in the field. Is it uniform across the entire plot, or is it patchy? Does it correspond to sprayer wheel tracks, overlaps, or areas with different soil types?[9][13]
- Examine the symptoms on individual plants. Are the symptoms consistent with **terbacil**'s mode of action (e.g., chlorosis and necrosis on older leaves)?[6][12]

- Consider other potential causes. Could the symptoms be due to nutrient deficiencies, diseases, insect damage, or other environmental stresses?[\[14\]](#)[\[15\]](#) Comparing affected plants to those in an untreated control plot is essential.
- Review application records. Check the application rate, date, weather conditions, and equipment used.
- Conduct soil and tissue analysis. If **terbacil** injury is strongly suspected, soil and/or plant tissue samples can be sent to a laboratory for residue analysis to confirm the presence of the herbicide.[\[16\]](#)[\[17\]](#)

Q5: What is **terbacil** carryover and how can I avoid it?

A5: **Terbacil** can persist in the soil for an extended period, potentially injuring sensitive rotational crops planted in subsequent seasons. This is known as herbicide carryover.[\[14\]](#)[\[18\]](#) The risk of carryover is higher in dry conditions and in soils with high pH.[\[11\]](#)[\[18\]](#) To avoid carryover, strictly follow the crop rotation restrictions on the herbicide label.[\[14\]](#) These restrictions specify the time interval required between a **terbacil** application and the planting of a susceptible crop. If you are unsure about the potential for carryover, a soil bioassay can be conducted before planting a sensitive crop.[\[19\]](#)[\[20\]](#)

Troubleshooting Guide

This guide provides a step-by-step approach to investigating and addressing unexpected crop injury in your field trials.

Step 1: Initial Assessment and Information Gathering

- Symptom Identification: Carefully document the symptoms observed on the affected plants. Note the type of symptoms (chlorosis, necrosis, stunting, etc.) and their location on the plant (older vs. newer leaves).[\[6\]](#)[\[12\]](#)
- Pattern Analysis: Map the distribution of the injury within the field. Look for patterns that might indicate sprayer overlap, drift, or variations in soil type.[\[9\]](#)[\[13\]](#)
- Record Review: Gather all relevant records for the affected plots, including:

- Herbicide application details (product, rate, date, time).
- Weather conditions before, during, and after application.
- Soil test results (pH, organic matter, texture).
- Crop variety and planting date.

Step 2: Differentiating **Terbacil** Injury from Other Stressors

- Compare to Control Plots: The most critical step is to compare the injured plants to plants in an untreated control plot. If similar symptoms are present in the control, the cause is likely not **terbacil**.
- Consider Abiotic Factors: Evaluate the possibility of injury from other sources such as nutrient deficiencies, soil compaction, drought stress, or frost.[\[14\]](#)
- Evaluate Biotic Factors: Look for evidence of disease pathogens or insect pests.

Step 3: Quantitative Assessment of Injury

- Visual Injury Rating: Use a standardized rating scale to quantify the level of injury. A common scale is 0 to 100%, where 0% is no injury and 100% is complete plant death.[\[21\]\[22\]](#)
- Chlorophyll Fluorescence: For a more objective measure of photosynthetic stress, use a portable fluorometer to measure the maximum quantum efficiency of photosystem II (Fv/Fm).
[\[1\]](#)
[\[4\]](#) A decrease in the Fv/Fm ratio is a sensitive indicator of PSII-inhibiting herbicide activity.
[\[1\]](#)

Step 4: Confirmation and Mitigation

- Soil and Plant Tissue Analysis: If **terbacil** is the suspected cause, collect soil and plant tissue samples from both injured and healthy areas for laboratory analysis to confirm the presence and concentration of the herbicide.[\[16\]\[17\]](#)
- Mitigation Strategies:

- Activated Carbon: In cases of known soil contamination, activated carbon can be incorporated into the soil to bind the herbicide and reduce its availability to plants.[20] The application rate of activated carbon depends on the concentration of the herbicide residue. [20]
- Future Prevention: Based on the findings of your investigation, adjust future trial protocols to minimize the risk of injury. This may include refining application rates based on soil type, avoiding application under unfavorable weather conditions, and adhering strictly to crop rotation restrictions.

Data Presentation

Table 1: Influence of Soil Type and Organic Matter on **Terbacil** Phytotoxicity

Soil Type	Organic Matter (%)	Terbacil Rate for 30% Sorghum Control (relative amount)	Terbacil Concentration in Soil Solution for 30% Sorghum Control (µg/ml)
Bloomfield fine sand	0.3	1x	0.314
Chalmers silty clay loam	24	19x	0.157

Data adapted from a study by Kratky and Warren, demonstrating the significant impact of soil properties on **terbacil** activity.[8]

Table 2: Example Visual Rating Scale for Crop Injury

Rating (%)	Description of Injury
0	No visible injury
1-10	Slight discoloration or stunting
11-20	Some noticeable stunting and/or chlorosis
21-40	Moderate injury, significant stunting and chlorosis
41-60	Severe injury, extensive chlorosis and some necrosis
61-80	Very severe injury, high level of necrosis
81-99	Near complete plant death
100	Complete plant death

This scale can be adapted for specific crop species and symptoms.[\[21\]](#)[\[22\]](#)

Experimental Protocols

Protocol 1: Visual Assessment of Crop Injury

Objective: To visually quantify the level of phytotoxicity in a field trial.

Materials:

- Rating scale (see Table 2)
- Field notebook or data collection device
- Plot maps

Procedure:

- Conduct visual assessments at regular intervals after herbicide application (e.g., 7, 14, and 28 days after treatment).

- For each plot, visually compare the crop to the untreated control.
- Assign an injury rating (0-100%) based on the overall plot appearance, considering factors like chlorosis, necrosis, and stunting.[21][22]
- It is recommended that the same individual performs all the ratings to maintain consistency.
- Record the ratings for each plot and at each evaluation timing.

Protocol 2: Chlorophyll Fluorescence Measurement

Objective: To non-destructively measure the photosynthetic efficiency of plants as an indicator of **terbacil**-induced stress.

Materials:

- Portable pulse-amplitude-modulated (PAM) fluorometer
- Leaf clips
- Dark adaptation clips (if necessary)

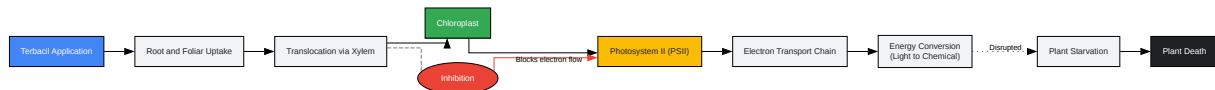
Procedure:

- Select fully expanded, healthy-looking leaves from the upper part of the canopy for measurement. Choose leaves from multiple plants within each plot to get a representative sample.
- Dark-adapt the selected leaves for at least 20-30 minutes using leaf clips designed for this purpose. This allows all reaction centers of photosystem II to open.
- After dark adaptation, attach the fluorometer's fiber optic probe to the leaf clip.
- Measure the minimal fluorescence (Fo) by applying a weak measuring light.
- Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

- The fluorometer will automatically calculate the maximum quantum yield of PSII (Fv/Fm), where $Fv = Fm - Fo$.
- Record the Fv/Fm value for each measurement. A healthy, unstressed plant will have an Fv/Fm ratio of approximately 0.83. A lower value indicates stress on the photosynthetic apparatus.[\[1\]](#)

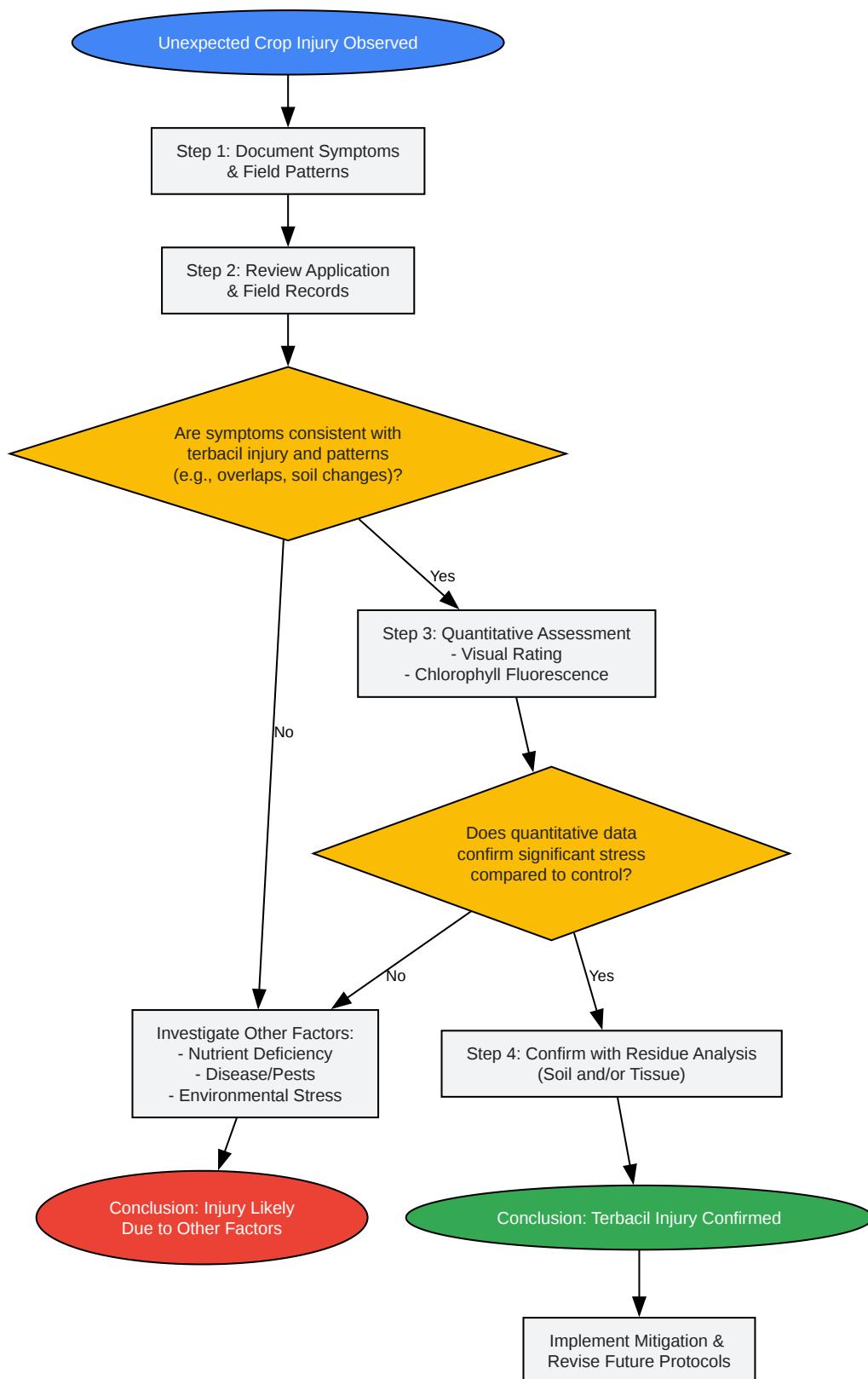
Protocol 3: Soil Sampling for **Terbacil** Residue Analysis

Objective: To collect representative soil samples for laboratory analysis of **terbacil** concentration.

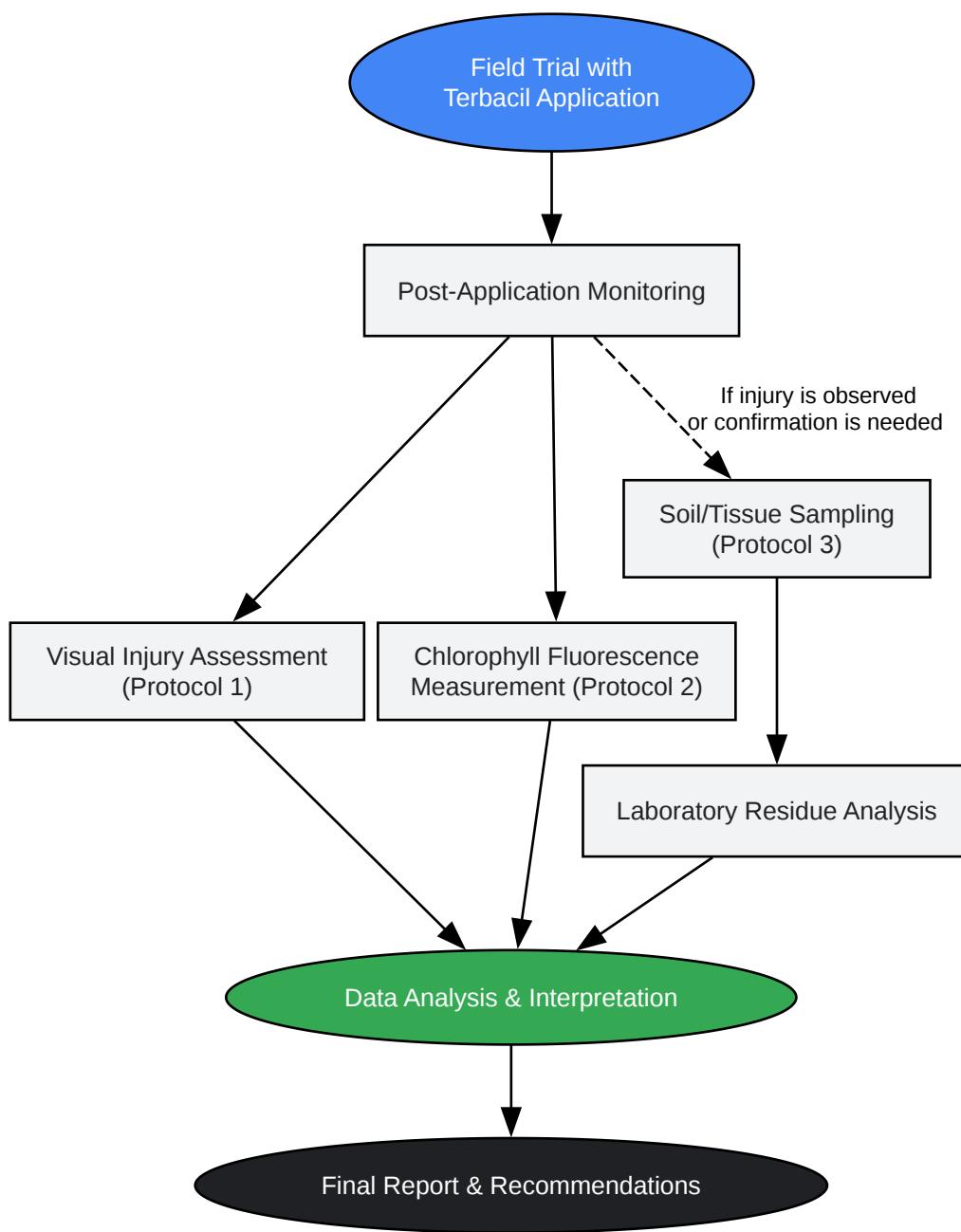

Materials:

- Soil probe or auger
- Clean plastic buckets
- Labeled sample bags
- Cooler with ice packs

Procedure:


- Develop a sampling plan. Collect separate composite samples from areas showing injury and from unaffected areas. Also, collect a sample from the untreated control plot.
- Within each designated area, collect 10-15 soil cores to the depth of the expected herbicide incorporation (typically 0-15 cm).
- Combine the cores for each area in a clean plastic bucket and mix thoroughly to create a composite sample.
- Place approximately 500g of the composite soil sample into a labeled sample bag.
- Store the samples in a cooler with ice packs immediately after collection and ship them to the analytical laboratory as quickly as possible. Frozen storage is recommended if there is a delay in shipping.[\[23\]](#)

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: **Terbacil**'s mode of action: inhibiting photosynthesis at PSII.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting unexpected crop injury.

[Click to download full resolution via product page](#)

Caption: An experimental workflow for assessing **terbacil** injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 2. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 3. Herbicide Injury - Terbacil(Sinbar) | Strawberry Diagnostic Key | NC State [diagnosis.ces.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. canr.msu.edu [canr.msu.edu]
- 6. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 7. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. www2.gnb.ca [www2.gnb.ca]
- 10. www2.hawaii.edu [www2.hawaii.edu]
- 11. Herbicide Carryover and Crop Rotation to Soybean - Titan Pro [titanprosci.com]
- 12. Troubleshooting Field Crop Problems | MU Extension [extension.missouri.edu]
- 13. Diagnosing Herbicide Injury is Easy... Sometimes. | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 14. Herbicide Carryover Too Often Blamed - News - Rayfull Chemicals [rayfull.net]
- 15. apps.msuextension.org [apps.msuextension.org]
- 16. Determination of terbacil in soil by gas-liquid chromatography with 63Ni electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Herbicide Carryover Concerns for 2020 | Integrated Crop Management [crops.extension.iastate.edu]
- 19. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 20. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 21. researchgate.net [researchgate.net]

- 22. weedscience.ca [weedscience.ca]
- 23. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Unexpected Terbacil Injury in Field Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128106#dealing-with-unexpected-crop-injury-from-terbacil-in-field-trials\]](https://www.benchchem.com/product/b128106#dealing-with-unexpected-crop-injury-from-terbacil-in-field-trials)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com